molecular formula C14H17ClN2O3 B4842381 N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4842381
M. Wt: 296.75 g/mol
InChI Key: RGSPPTRGPDEWCR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a morpholine ring substituted with an ethyl group and an oxo group, along with a chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions involving 4-chloroaniline and an appropriate acylating agent.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-methyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    N-(4-chlorophenyl)-2-(4-ethyl-2-hydroxymorpholin-3-yl)acetamide: Similar structure with a hydroxyl group instead of an oxo group.

Uniqueness

N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its unique structure might result in specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSPPTRGPDEWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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